Tinidazole (Standard)

Description

A nitroimidazole antitrichomonal agent effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections.

Tinidazole is a Nitroimidazole Antimicrobial.

Tinidazole is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial, protozoal and parasitic infections. Tinidazole is a nitroimidazole similar to metronidazole and is likely to have a similar spectrum and frequency of side effects, including a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent acute liver injury.

Tinidazole is a 5-nitroimidazole derivative with antiprotozoal property. Although the mechanism of action has not been fully elucidated, it has been suggested that tinidazole is metabolized and yields nitrite anions and metronidazole. Metronidazole's nitro group in turn is reduced via the parasite ferredoxin, thereby generating a series of free nitro radicals including nitro anions. Toxicity is achieved via depletion of sulfhydryl groups and DNA strand breaks with multiple hits having an additive effect and ultimately leading to cell death.

A nitroimidazole alkylating agent that is used as an antitrichomonal agent against TRICHOMONAS VAGINALIS; ENTAMOEBA HISTOLYTICA; and GIARDIA LAMBLIA infections. It also acts as an antibacterial agent for the treatment of BACTERIAL VAGINOSIS and anaerobic bacterial infections.

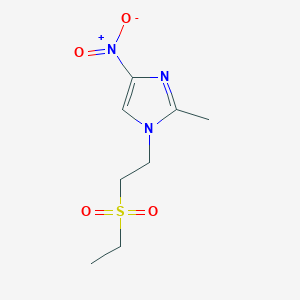

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023676 | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |

| Record name | SID855690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from benzene | |

CAS No. |

148159-84-6, 19387-91-8 | |

| Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148159-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tinidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tinidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-128 °C, 127 - 128 °C | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Tinidazole Reference Standard Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical tests, methodologies, and specifications outlined in a Certificate of Analysis (CoA) for a Tinidazole reference standard. The information is synthesized from pharmacopeial monographs and analytical literature to serve as a detailed resource for the proper evaluation and utilization of Tinidazole reference standards in a laboratory setting.

Introduction to Tinidazole and Reference Standards

Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class. It is effective against a variety of anaerobic bacteria and protozoa. A reference standard for Tinidazole is a highly purified and well-characterized material used as a benchmark for identity, strength, quality, and purity in analytical procedures. The Certificate of Analysis for a reference standard is a critical document that provides evidence of its suitability for its intended use.

Quantitative Data Summary

The following tables summarize the typical quantitative data and acceptance criteria for a Tinidazole reference standard as specified in major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Table 1: Identification and Physicochemical Properties

| Test | Method | Acceptance Criteria |

| Melting Range | USP <741> / EP 2.2.14 | 125°C to 128°C[1] |

| Infrared Absorption | USP <197K> / EP 2.2.24 | The infrared absorption spectrum corresponds to that of the Tinidazole reference standard[1][2]. |

| UV-Vis Absorption | USP / EP 2.2.25 | The UV spectrum of a solution in methanol (B129727) exhibits an absorption maximum at approximately 310 nm[1][2]. |

Table 2: Assay and Purity

| Test | Method | Acceptance Criteria |

| Assay (on dried basis) | Non-aqueous Titration (USP/EP) | 98.0% to 101.0% (USP)[1] / 98.5% to 101.5% (EP, calculated with reference to the dried substance) |

| Loss on Drying | USP <731> / EP 2.2.32 | Not more than 0.5%[1][2] |

| Residue on Ignition / Sulphated Ash | USP <281> / EP 2.4.14 | Not more than 0.1%[1][2] |

| Heavy Metals | USP <231>, Method II / EP 2.4.8 | Not more than 0.002% (20 ppm)[1][2] |

Table 3: Impurities

| Test | Method | Acceptance Criteria |

| Related Compounds (USP) | Thin-Layer Chromatography (TLC) | The Rf value and intensity of the principal spot correspond to the standard. Limits are placed on any secondary spots. |

| Related Substances (EP) | High-Performance Liquid Chromatography (HPLC) | Impurity A: ≤ 0.2%, Impurity B: ≤ 0.2%, Unspecified impurities: ≤ 0.10%, Total impurities: ≤ 0.4%[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

3.1 Assay by Non-Aqueous Titration (Potentiometric)

This method is a standard procedure for the assay of Tinidazole in the absence of water.

-

Principle: The basic nitrogen atom in the imidazole (B134444) ring of Tinidazole is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint is determined potentiometrically.

-

Reagents and Apparatus:

-

0.1 N Perchloric Acid VS (Volumetric Solution)

-

Glacial Acetic Acid

-

Potentiometer with suitable electrodes

-

-

Procedure:

-

Accurately weigh approximately 150 mg of the Tinidazole reference standard.

-

Dissolve the weighed sample in 25.0 mL of glacial acetic acid.

-

Titrate the solution with 0.1 N perchloric acid VS, determining the endpoint potentiometrically[1].

-

Perform a blank determination to make any necessary corrections.

-

-

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 24.73 mg of C₈H₁₃N₃O₄S[1].

3.2 Related Substances by High-Performance Liquid Chromatography (HPLC) (EP Method)

This method is used to separate and quantify specified and unspecified impurities in the Tinidazole reference standard.

-

Principle: Reversed-phase chromatography is used to separate Tinidazole from its related substances. Detection is performed using a UV spectrophotometer.

-

Chromatographic Conditions:

-

Solution Preparation:

-

Test Solution: Dissolve 10.0 mg of the substance in 10.0 mL of methanol and dilute to 100.0 mL with the mobile phase[2].

-

Reference Solutions: Prepare a series of dilutions of the test solution and solutions of specified impurity reference standards (e.g., Tinidazole Impurity A and B) as per the pharmacopoeial monograph[2].

-

-

System Suitability: The resolution between the peaks for impurity A and impurity B in the chromatogram of the reference solution should be at least 2.0[2].

-

Analysis: Inject the test and reference solutions into the chromatograph and record the chromatograms. Compare the peak areas of any impurities in the test solution to the peak areas of the principal peaks in the reference solutions to determine the percentage of each impurity[2].

Mandatory Visualizations

Diagram 1: Certification Workflow for Tinidazole Reference Standard

Caption: Workflow for the certification of a Tinidazole reference standard.

Diagram 2: HPLC Analysis Workflow for Related Substances

Caption: Workflow for HPLC analysis of Tinidazole related substances.

References

Physicochemical Properties of Tinidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the antimicrobial agent Tinidazole. The information presented herein is intended to support research, development, and quality control activities by providing detailed experimental protocols and clearly structured data.

General Information

Tinidazole is a synthetic nitroimidazole derivative with potent antiprotozoal and antibacterial activity.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. An understanding of these properties is therefore critical for formulation development, analytical method development, and regulatory compliance.

Chemical Structure:

IUPAC Name: 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole[2]

CAS Number: 19387-91-8

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters of Tinidazole, compiled from various literature sources.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃N₃O₄S | |

| Molecular Weight | 247.27 g/mol | |

| Appearance | White or pale yellow crystalline powder | |

| Melting Point | 125 - 129 °C | [3] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble / Very slightly soluble | [3][4] |

| Acetone | Soluble | [3][4] |

| Methylene Chloride | Soluble | [4] |

| Methanol (B129727) | Sparingly soluble | [3][4] |

| Ethanol (95%) | Sparingly soluble | [3] |

| Diethyl Ether | Very slightly soluble | [3] |

| DMSO | Soluble (to 49 mg/ml) | [5] |

Table 3: Ionization and Lipophilicity

| Property | Value | Reference(s) |

| pKa | 2.30 ± 0.34 (Predicted) / 4.7 | [4][6] |

| Log P | -0.35 to 0.7 | [7][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of Tinidazole.

Table 4: UV-Visible Spectroscopy

| Solvent | λmax (nm) | Reference(s) |

| Methanol | 310, 230 | [9] |

| Water | 317 | [4] |

| 0.5 N NaOH | 318, 368.6 | [2][9] |

| 0.5 N HCl | 276, 279.2 | [2][9] |

| Phosphate Buffer (pH 6.8) | 317 | [10] |

Table 5: Infrared (IR) Spectroscopy - Key Peak Assignments

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 2997-2901 | C-H stretching | [11][12] |

| 1601 | C=C (imidazole ring) stretching | [11][12] |

| 1521 | C=N (imidazole ring) stretching | [11][12] |

| 1508 | N=O (NO₂) asymmetric stretching | [11][12] |

| 1469 | CH₂ bending | [11][12] |

| 1430 | C-C stretching | [11][12] |

| 1365 | N=O symmetric stretching | [11][12] |

| 1301 | S=O asymmetric stretching | [11][12] |

| 1265 | C-O stretching | [11][12] |

| 1192-1123 | S=O symmetric stretching | [11] |

| 1002 | C-N stretching | [11] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in USP General Chapter <741>.[4][13]

Apparatus:

-

Melting point apparatus with a heating block and a viewing lens.

-

Glass capillary tubes (closed at one end).

-

Thermometer calibrated against USP Melting Point Reference Standards.

Procedure:

-

Sample Preparation: Ensure the Tinidazole standard is dry and finely powdered. Introduce a small amount into a capillary tube and pack it down to a height of 2-4 mm.[14]

-

Determination:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the block at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the substance is first observed to melt (the point of collapse or the appearance of a liquid phase) and the temperature at which it becomes completely liquid. This range is the melting range.[3][15]

-

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.[6][16]

Materials:

-

Tinidazole standard.

-

Selected solvent(s).

-

Stoppered flasks or vials.

-

Shaking incubator or orbital shaker at a constant temperature.

-

Centrifuge.

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

-

Add an excess amount of Tinidazole to a known volume of the solvent in a stoppered flask.

-

Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the shaking period, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of Tinidazole using a validated analytical method.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.[7][17]

Apparatus and Reagents:

-

pH meter with a combination pH electrode.

-

Burette.

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M).

-

Thermostated beaker.

-

Magnetic stirrer.

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh and dissolve a known amount of Tinidazole in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Place the solution in the thermostated beaker and immerse the pH electrode.

-

Titrate the solution with the standardized acid or base, recording the pH value after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Log P Determination (RP-HPLC Method)

The partition coefficient (Log P) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19]

Principle: This method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its lipophilicity.

Procedure:

-

System Setup: Use an RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known Log P values and record their retention times. Create a calibration curve by plotting the known Log P values against the logarithm of the capacity factor (log k').

-

Sample Analysis: Dissolve the Tinidazole standard in the mobile phase and inject it into the HPLC system.

-

Calculation: Determine the retention time of Tinidazole and calculate its log k'. Use the calibration curve to determine the Log P value of Tinidazole.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Tinidazole and a typical experimental workflow.

Mechanism of Action: Activation of Tinidazole

Tinidazole is a prodrug that is selectively activated in anaerobic organisms.[8][20] The nitro group of Tinidazole is reduced by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, which is present in anaerobic bacteria and protozoa. This reduction generates a cytotoxic nitroso radical that damages microbial DNA, leading to cell death.[8]

Caption: Activation pathway of the prodrug Tinidazole in anaerobic organisms.

Experimental Workflow: Solubility Determination by Shake-Flask Method

The shake-flask method is a gold standard for determining the equilibrium solubility of a substance. The workflow involves achieving equilibrium between the solid solute and the solvent, followed by separation and quantification.

References

- 1. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]

- 3. thinksrs.com [thinksrs.com]

- 4. uspbpep.com [uspbpep.com]

- 5. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 9. ymerdigital.com [ymerdigital.com]

- 10. allsubjectjournal.com [allsubjectjournal.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. â©741⪠Melting Range or Temperature [doi.usp.org]

- 14. Melting Point Test - CD Formulation [formulationbio.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. bioassaysys.com [bioassaysys.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. Tinidazole (Tindamax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Tinidazole Analytical Standard: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical standard for Tinidazole, a crucial anti-protozoal and antibacterial agent. This document outlines its chemical identity, analytical methodologies for quality control, and its metabolic and mechanistic pathways.

Core Identity of Tinidazole Analytical Standard

The definitive identifier for the Tinidazole analytical standard is its Chemical Abstracts Service (CAS) Registry Number.

| Compound | CAS Number |

| Tinidazole | 19387-91-8[1][2][3] |

Synonyms: 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole Molecular Formula: C₈H₁₃N₃O₄S Molecular Weight: 247.27 g/mol

Analytical Methodologies and Experimental Protocols

A variety of analytical methods are employed for the quality control and quantification of Tinidazole in pharmaceutical formulations. The most prevalent physicochemical methods are Ultraviolet-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[1][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for the determination of Tinidazole and its related impurities.

Experimental Protocol: RP-HPLC for Tinidazole and Related Substances [5]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Zorbax C8 (250 x 4.6mm, 5µm particle size) or equivalent.[5]

-

Mobile Phase: A mixture of Acetonitrile, Methanol, and Water in a ratio of 10:20:70 (v/v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength of 320 nm.[5]

-

Retention Time: Approximately 6.0 minutes for Tinidazole.[5]

-

Standard Preparation: A standard solution of Tinidazole is prepared in the mobile phase.

-

Sample Preparation: A powdered sample of the dosage form is accurately weighed and dissolved in the mobile phase. The solution is then filtered before injection.

Experimental Protocol: RP-HPLC for Tinidazole in Bulk and Pharmaceutical Dosage Form [6]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm particle size).[6]

-

Mobile Phase: A mixture of 0.05M Phosphate Buffer (pH 2.8) and Acetonitrile in a ratio of 30:70 (v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of 285 nm.[6]

-

Standard and Sample Preparation: 25 mg of Tinidazole standard or sample is dissolved in 25 mL of the mobile phase. A further dilution is made by transferring 0.5 mL of this solution into a 10 mL volumetric flask and making up the volume with the mobile phase.[6]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of Tinidazole.

Experimental Protocol: UV Spectrophotometry in NaOH and HCl [7]

-

Instrumentation: A UV-Visible Spectrophotometer.

-

Method I (in NaOH):

-

Solvent: 0.5 N Sodium Hydroxide.[7]

-

λmax: 368.6 nm.[7]

-

Procedure: Prepare a stock solution of Tinidazole in the solvent. Prepare a series of dilutions to establish a calibration curve within the linearity range. Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

-

-

Method II (in HCl):

-

Method III (Differential Spectrophotometry):

-

Procedure: A solution of Tinidazole in 0.5 N NaOH is placed in the sample cell, and a solution of the same concentration in 0.5 N HCl is placed in the reference cell. The differential absorption spectrum is then recorded.[7]

-

Non-Aqueous Titration

The British Pharmacopoeia specifies a non-aqueous titration method for the assay of Tinidazole.[7][8]

Experimental Protocol: Non-Aqueous Titration [8]

-

Standard Preparation: 0.150 g of standard Tinidazole powder is dissolved in 25 mL of anhydrous acetic acid.[8]

-

Sample Preparation: A quantity of powdered tablets equivalent to 0.150 g of Tinidazole is dissolved in 25 mL of anhydrous acetic acid.[8]

-

Indicator: Two drops of crystal violet indicator are added to the solution.[8]

-

Titrant: 0.1 M Perchloric acid.[8]

-

Endpoint: The titration is carried out until a yellowish-green coloration is observed.[8]

-

Calculation: Each 1 mL of 0.1 M perchloric acid is equivalent to 24.73 mg of Tinidazole.[8]

Quantitative Analytical Data

The following tables summarize key quantitative parameters for the described analytical methods.

Table 1: HPLC Method Parameters

| Parameter | Method by S. Vidyadhara et al.[5] | Method by Amer Khan & Guduru Mounika[6] |

| Linearity Range | Not Specified | 30-70 µg/mL |

| Limit of Detection (LOD) | Not Specified | 0.09 µg/mL |

| Limit of Quantification (LOQ) | 0.2 µg/mL | 0.027 µg/mL |

| Recovery | Within limits | 98% to 102% |

| Correlation Coefficient (r²) | > 0.995 | Not Specified |

Table 2: UV-Visible Spectrophotometry Method Parameters [7]

| Parameter | Method I (in NaOH) | Method II (in HCl) | Method III (Differential) |

| λmax | 368.6 nm | 279.2 nm | 368.8 nm (maxima), 276 nm (minima) |

| Linearity Range | 20 – 150 µg/mL | 50-150 µg/mL | 20 – 120 µg/mL |

| Assay Results (n=6) | 99.82 ± 0.1261% | 99.86 ± 0.0993% | 99.80 ± 0.1356% |

Table 3: Pharmacokinetic Parameters of Tinidazole

| Parameter | Value |

| Bioavailability (Oral) | >90%[9] |

| Peak Plasma Concentration Time | ~2 hours[9] |

| Protein Binding | 12%[10] |

| Half-life | 12-14 hours[10][11] |

| Total Clearance | 51 mL/min[12][13] |

| Renal Clearance | 10 mL/min[12][13] |

| Volume of Distribution | 50 L[10][12][13] |

Mechanism of Action and Metabolic Pathways

Mechanism of Action

Tinidazole is a prodrug that exerts its antimicrobial effects by damaging the DNA of susceptible organisms.[6][14] Its selective toxicity is due to the fact that its activation occurs efficiently only in anaerobic environments.[14]

Caption: Mechanism of action of Tinidazole in anaerobic microorganisms.

Metabolic Pathway

Tinidazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][10][15][16] The main metabolic processes are oxidation, hydroxylation, and conjugation.[15]

Caption: Simplified metabolic pathway of Tinidazole.

References

- 1. academic.oup.com [academic.oup.com]

- 2. store.usp.org [store.usp.org]

- 3. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Overview of Analytical Methods for Evaluating Tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijarmps.org [ijarmps.org]

- 7. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]

- 8. ww25.journals.gjbeacademia.com [ww25.journals.gjbeacademia.com]

- 9. drugs.com [drugs.com]

- 10. reference.medscape.com [reference.medscape.com]

- 11. youtube.com [youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Pharmacokinetics and metabolism of 14C-tinidazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. grokipedia.com [grokipedia.com]

A Comprehensive Technical Guide to Tinidazole USP Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Tinidazole USP reference standard, a critical component in the quality control and analytical testing of the antiprotozoal and antibacterial agent, Tinidazole. This document outlines the primary suppliers, chemical and physical properties, and detailed experimental protocols for its use in accordance with pharmacopeial standards. Furthermore, it elucidates the molecular mechanism of action of Tinidazole, providing a basis for understanding its therapeutic effects.

Sourcing and Procurement of Tinidazole USP Reference Standard

The Tinidazole USP reference standard is primarily available through official pharmacopeial sources and their authorized distributors. Researchers and quality control laboratories can procure this standard from the following reputable suppliers:

| Supplier | Product Name | Catalog Number | Quantity | Price (USD) |

| USP Store | Tinidazole | 1667520 | 200 mg | $259.00[1] |

| Sigma-Aldrich (Merck) | Tinidazole USP Reference Standard | 1667520 | 200 mg | $422.00[2] |

Note: Prices are subject to change and may vary based on institutional agreements and promotions.

In addition to the primary USP reference standard, several suppliers offer Tinidazole as an Active Pharmaceutical Ingredient (API) powder that conforms to various pharmacopeial standards (IP/BP/USP/EP). While not the official primary reference standard, these may be suitable for certain research and development applications. It is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identity of these materials. The United States Pharmacopeia (USP) provides a "USP Certificate" for its reference standards, which contains essential information for their proper use, rather than a traditional CoA.

Physicochemical Properties and Storage

A thorough understanding of the physicochemical properties of the Tinidazole USP reference standard is essential for its correct handling, storage, and use in analytical procedures.

| Property | Value |

| Chemical Name | 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole |

| CAS Number | 19387-91-8[2] |

| Molecular Formula | C₈H₁₃N₃O₄S[2] |

| Molecular Weight | 247.27 g/mol [2] |

| Appearance | Light yellow, crystalline powder |

| Melting Range | 125-128 °C |

| Storage Conditions | Preserve in tight containers, protected from light, at controlled room temperature or 2-8°C[2] |

Mechanism of Action and Signaling Pathway

Tinidazole is a prodrug that exerts its antimicrobial effects against anaerobic bacteria and protozoa. Its mechanism of action involves the intracellular reduction of its nitro group, leading to the generation of cytotoxic intermediates that damage microbial DNA.

Once Tinidazole enters the microbial cell, its nitro group is reduced by intracellular redox proteins. This reduction process generates reactive nitroso radicals that are highly cytotoxic. These radicals interact with the microbial DNA, causing strand breaks and a loss of the helical structure. The resulting DNA damage inhibits the microorganism's ability to replicate and transcribe its genetic material, ultimately leading to cell death.[2] This selective toxicity is due to the fact that the reduction of the nitro group is more efficient in anaerobic organisms compared to human cells.

Experimental Protocols

The Tinidazole USP reference standard is used in various analytical tests to ensure the quality, purity, and strength of Tinidazole drug substances and products. The following are detailed protocols for key experiments as described in pharmacopeial monographs.

Assay (Potentiometric Titration)

This method is used to determine the purity of the Tinidazole substance.

Procedure:

-

Accurately weigh approximately 150 mg of the Tinidazole USP reference standard.

-

Dissolve the weighed standard in 25.0 mL of glacial acetic acid.

-

Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically using suitable electrodes.

-

Perform a blank determination and make any necessary corrections.

-

Each mL of 0.1 N perchloric acid is equivalent to 24.73 mg of C₈H₁₃N₃O₄S.

Thin-Layer Chromatography (TLC) for Related Compounds

This protocol is for the identification and control of related substances in Tinidazole.

Materials:

-

Adsorbent: 0.25-mm layer of chromatographic silica (B1680970) gel mixture.

-

Developing Solvent System: A mixture of ethyl acetate (B1210297) and butyl alcohol (3:1).

-

Standard Solution 1: Prepare a solution of USP Tinidazole RS in methanol (B129727) containing 2.0 mg per mL.

-

Standard Solution 2: Dilute 1.0 mL of Standard Solution 1 with methanol to 20 mL.

-

Standard Solution 3: Dilute 4.0 mL of Standard Solution 2 with methanol to 10 mL.

-

Test Solution 1: Dissolve about 200 mg of the Tinidazole sample, accurately weighed, in 10 mL of methanol.

-

Test Solution 2: Transfer 1.0 mL of Test Solution 1 to a 10-mL volumetric flask, dilute with methanol to volume, and mix.

Procedure:

-

Activate the TLC plate for at least 1 hour at 110°C.

-

Apply 10 µL of each Standard Solution and Test Solution to the plate.

-

Develop the chromatogram in the developing solvent system until the solvent front has moved about three-fourths of the length of the plate.

-

Remove the plate from the chamber and allow the solvent to evaporate.

-

Examine the plate under short-wavelength UV light.

Infrared (IR) Absorption Spectroscopy

This test is for the identification of Tinidazole.

Procedure:

-

Prepare a potassium bromide (KBr) pellet of the Tinidazole USP reference standard.

-

Record the infrared absorption spectrum between 4000 and 400 cm⁻¹.

-

The spectrum obtained should be concordant with the reference spectrum of Tinidazole.

Ultraviolet (UV) Absorption Spectroscopy

This is another identification test for Tinidazole.

Procedure:

-

Solution: Prepare a solution of Tinidazole in methanol with a concentration of 10 µg per mL.

-

Analysis: Record the UV absorption spectrum between 200 and 400 nm.

-

The spectrum should exhibit maxima and minima at the same wavelengths as that of a similar solution of the USP Tinidazole RS, concomitantly measured.

Conclusion

The Tinidazole USP reference standard is an indispensable tool for ensuring the quality and consistency of Tinidazole in pharmaceutical manufacturing and research. This guide has provided a comprehensive overview of its procurement, properties, mechanism of action, and detailed experimental protocols for its use. Adherence to these pharmacopeial methods is crucial for obtaining accurate and reliable analytical results, thereby ensuring the safety and efficacy of Tinidazole-containing products. Researchers and drug development professionals are encouraged to consult the latest version of the relevant pharmacopeias for any updates to these procedures.

References

A Technical Guide to Tinidazole Certified Reference Material (CRM) Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications for Tinidazole Certified Reference Material (CRM). It is designed to be an essential resource for professionals in research, quality control, and drug development, offering detailed information on the analytical standards and methodologies required for the accurate quantification and qualification of Tinidazole. This guide synthesizes information from major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), to ensure a thorough understanding of the global standards for this critical anti-parasitic agent.

Introduction to Tinidazole and its Certified Reference Material

Tinidazole is a synthetic nitroimidazole derivative used as an antiprotozoal and antibacterial agent.[1] Its efficacy is critically dependent on its purity and quality. A Certified Reference Material (CRM) for Tinidazole serves as a primary standard of high purity and well-defined characteristics. These CRMs are produced and certified under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring their suitability for calibrating analytical instruments, validating analytical methods, and serving as a definitive benchmark in pharmaceutical quality control.[2] CRMs are traceable to international standards and are accompanied by a Certificate of Analysis that details their certified properties.[2]

General Characteristics of Tinidazole

Tinidazole is chemically described as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole.[1][3] It is a light yellow crystalline powder with a slight characteristic odor.[1]

Table 1: General Properties of Tinidazole

| Property | Specification | References |

| Chemical Name | 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole | [1][3] |

| Molecular Formula | C₈H₁₃N₃O₄S | [2] |

| Molecular Weight | 247.27 g/mol | [2] |

| CAS Number | 19387-91-8 | [2] |

| Appearance | Light yellow, crystalline powder | [1] |

| Solubility | Soluble in acetone (B3395972) and acetic anhydride; sparingly soluble in methanol (B129727) and ethanol; very slightly soluble in water. | [1] |

| Storage | Preserve in tight, light-resistant containers at controlled room temperature. | [4] |

Pharmacopeial Specifications for Tinidazole CRM

The following tables summarize the key specifications for Tinidazole as outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).

Table 2: Assay and Identification Specifications

| Test | USP | EP | JP |

| Assay (dried basis) | 98.0% - 101.0% | 98.0% - 101.0% | ≥ 98.5% |

| Identification A | Infrared Absorption | Infrared Absorption | Colorimetric Reaction |

| Identification B | Ultraviolet Absorption | Ultraviolet Absorption | Ultraviolet-Visible Spectrophotometry |

| Identification C | Thin-Layer Chromatography | Infrared Absorption | Infrared Spectrophotometry |

| Identification D | - | Thin-Layer Chromatography | - |

| Identification E | - | Reaction of primary aromatic amines | - |

Table 3: Physicochemical Test Specifications

| Test | USP | EP | JP |

| Melting Range | 125°C - 128°C | 125°C - 128°C | - |

| Loss on Drying | ≤ 0.5% | ≤ 0.5% | ≤ 1.0% |

| Residue on Ignition | ≤ 0.1% | ≤ 0.1% | ≤ 0.1% |

| Heavy Metals | ≤ 0.002% | - | ≤ 20 ppm |

| Arsenic | - | - | ≤ 1 ppm |

Impurities

The control of impurities is a critical aspect of ensuring the quality and safety of Tinidazole. The major pharmacopeias specify limits for known and unknown impurities.

Table 4: Known Impurities of Tinidazole

| Impurity Name | Structure | CAS Number | Pharmacopeial Designation |

| 2-Methyl-5-nitroimidazole | C₄H₅N₃O₂ | 696-23-1 | USP Related Compound A; EP Impurity A |

| 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole | C₈H₁₃N₃O₄S | 25459-12-5 | USP Related Compound B; EP Impurity B |

Table 5: Impurity Limits

| Impurity | USP (TLC Method) | EP (HPLC Method) | JP (TLC Method) |

| Related Compound A / Impurity A | Spot not more intense than standard | ≤ 0.2% | Spot not more intense than standard |

| Related Compound B / Impurity B | Spot not more intense than standard | ≤ 0.2% | - |

| Any Unspecified Impurity | Spot not more intense than diluted standard | ≤ 0.10% | Spot not more intense than standard |

| Total Impurities | - | ≤ 0.5% | - |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacopeias for the analysis of Tinidazole.

Assay by Titration (USP/JP)

This method determines the purity of Tinidazole by non-aqueous titration.

Protocol:

-

Accurately weigh about 150 mg of Tinidazole.

-

Dissolve the sample in 25.0 mL of glacial acetic acid.

-

Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.

-

Perform a blank determination and make any necessary corrections.

-

Each mL of 0.1 N perchloric acid is equivalent to 24.73 mg of C₈H₁₃N₃O₄S.

Related Substances by Thin-Layer Chromatography (TLC) (USP/JP)

This method is used to identify and semi-quantitatively control related substances.

Protocol:

-

Standard Solution Preparation: Prepare a solution of the respective Tinidazole Related Compound Reference Standard in methanol at a concentration of 0.1 mg/mL.

-

Test Solution Preparation: Dissolve about 200 mg of Tinidazole in 10 mL of methanol.

-

Chromatographic System:

-

Adsorbent: 0.25-mm layer of chromatographic silica (B1680970) gel mixture.

-

Application Volume: 10 µL.

-

Developing Solvent System (USP): A mixture of ethyl acetate (B1210297) and butyl alcohol (3:1).

-

Developing Solvent System (JP): A mixture of ethyl acetate and diethylamine (B46881) (19:1).

-

-

Procedure:

-

Apply the standard and test solutions to the TLC plate.

-

Develop the chromatogram until the solvent front has moved about three-fourths of the length of the plate.

-

Remove the plate from the chamber and allow it to air-dry.

-

Examine the plate under short-wavelength UV light.

-

-

Interpretation: Any spot in the chromatogram of the test solution corresponding to a related compound is not more intense than the corresponding spot in the chromatogram of the standard solution.

Related Substances by High-Performance Liquid Chromatography (HPLC) (EP)

This method provides a more sensitive and quantitative analysis of related substances.

Protocol:

-

Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile, methanol, and water (10:20:70, v/v/v).[5]

-

Standard Solution Preparation:

-

Impurity A & B Standard: Dissolve 5.0 mg of Tinidazole Impurity A CRS and 5.0 mg of Tinidazole Impurity B CRS in 10.0 mL of methanol and dilute to 100.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.

-

Reporting Threshold Standard: Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

-

-

Test Solution Preparation: Dissolve 10.0 mg of the Tinidazole sample in 10.0 mL of methanol and dilute to 100.0 mL with the mobile phase.

-

Chromatographic System:

-

System Suitability:

-

Resolution: The resolution between the peaks due to impurity A and impurity B in the chromatogram of the Impurity A & B Standard should be a minimum of 2.0.

-

Signal-to-Noise Ratio: The signal-to-noise ratio for the principal peak in the chromatogram of the Reporting Threshold Standard should be at least 10.

-

-

Procedure:

-

Inject the Test Solution and the Impurity A & B Standard.

-

Run the chromatogram for at least 1.5 times the retention time of the main Tinidazole peak.

-

-

Calculation: Calculate the percentage of each impurity using the peak areas from the chromatograms.

Visualizations

The following diagrams illustrate key workflows and relationships in the certification and analysis of Tinidazole CRM.

Caption: Workflow for the production and certification of Tinidazole CRM.

Caption: Relationship and comparison of Tinidazole standards across major pharmacopeias.

Caption: Experimental workflow for the analysis of related substances by HPLC.

References

Material Safety Data Sheet (MSDS) for Tinidazole: A Technical Guide

This technical guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for Tinidazole (B1682380), a synthetic antiprotozoal and antibacterial agent. Designed for researchers, scientists, and drug development professionals, this document consolidates critical safety, handling, and toxicological data, alongside relevant experimental methodologies and mechanism of action pathways.

Substance Identification and Physicochemical Properties

Tinidazole is a second-generation 5-nitroimidazole derivative used in the treatment of various infections caused by protozoa and anaerobic bacteria.[1][2] Its chemical and physical characteristics are fundamental to understanding its behavior in a laboratory setting.

Table 1: Identification of Tinidazole

| Identifier | Data | Reference |

|---|---|---|

| Chemical Name | 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole | [2][3] |

| Synonyms | Fasigyn, Trimonase, Simplotan | [1][3][4] |

| CAS Number | 19387-91-8 | [3][4] |

| Molecular Formula | C8H13N3O4S | [2][5] |

| Molecular Weight | 247.27 g/mol | [2] |

| EC Number | 243-014-4 |[3] |

Table 2: Physicochemical Properties of Tinidazole

| Property | Value | Reference |

|---|---|---|

| Appearance | White or pale yellow crystalline powder | |

| Melting Point | 118-120 °C | [6] |

| Boiling Point | 528.4 °C (Predicted) | [1][6] |

| Solubility | Practically insoluble in water; soluble in acetone, methylene (B1212753) chloride, ethanol, and DMSO. Sparingly soluble in methanol. | [1][6][7] |

| Log P (n-octanol/water) | -0.4 |

| pKa | 2.30 (Predicted) |[6] |

Hazard Identification and Classification

Tinidazole is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential risks.

Table 3: GHS Hazard Classification for Tinidazole

| Pictogram(s) | Signal Word | Hazard Code(s) | Hazard Statement(s) |

|---|

|

| Danger | GHS08, GHS07 | H312+H332: Harmful in contact with skin or if inhaled.[3] H341: Suspected of causing genetic defects.[3] H351: Suspected of causing cancer.[3] H360D / H361: May damage the unborn child; Suspected of damaging fertility.[3][8] H372: Causes damage to organs through prolonged or repeated exposure.[8] |

Caption: Logical relationship of primary long-term health hazards for Tinidazole.

Toxicological Profile

The toxicological data for Tinidazole indicates moderate acute toxicity and significant long-term health risks. Animal studies have shown it to be a suspected carcinogen, mutagen, and reproductive toxin, largely based on its structural similarity to metronidazole.[9][10][11]

Table 4: Acute Toxicity Data (LD50) for Tinidazole

| Exposure Route | Species | Dose | Reference |

|---|---|---|---|

| Oral | Rat | 2,710 mg/kg | [3][12] |

| Oral | Mouse | 3,200 mg/kg | [3] |

| Intraperitoneal | Rat | 2,720 mg/kg | [3][12] |

| Intraperitoneal | Mouse | 2,730 mg/kg | [3] |

| Subcutaneous | Rat | 3,000 mg/kg | [3][12] |

| Intravenous | Rat | >250 mg/kg |[3][12] |

Handling, Storage, and Stability

Proper handling and storage procedures are essential to ensure the stability of Tinidazole and the safety of laboratory personnel.

Table 5: Handling and Storage Recommendations

| Parameter | Recommendation | Reference |

|---|---|---|

| Handling | Handle in a well-ventilated area or under a laboratory fume hood. Avoid dust formation. Wear appropriate personal protective equipment (gloves, protective clothing, eye protection). | [5][8][12][13] |

| Storage | Store at controlled room temperature 20-25°C (68-77°F). Keep in a tightly closed, light-resistant container. Store locked up and away from incompatible materials. |[4][13][14] |

Table 6: Stability and Reactivity Profile

| Parameter | Description | Reference |

|---|---|---|

| Chemical Stability | Stable under recommended storage conditions. | [6][8] |

| Conditions to Avoid | Excess heat and direct light. | [4][15] |

| Incompatible Materials | Strong oxidizing agents. | [3][6] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides. |[3][4][5] |

Experimental Protocols and Methodologies

This section outlines methodologies relevant to assessing the stability and safety of Tinidazole.

To evaluate the stability-indicating properties of an analytical method for Tinidazole, forced degradation studies are performed. This involves subjecting the drug to various stress conditions to produce potential degradants.[2]

Methodology:

-

Preparation: Prepare solutions of Tinidazole at a known concentration (e.g., 500-600 mg tablets).[2]

-

Stress Application: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.5 N HCl at 50°C for 5 hours.[2]

-

Base Hydrolysis: 0.5 N NaOH at 50°C for 5 hours.[2]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]

-

Thermal Degradation: Heat at 80°C for 5 hours.[2]

-

Photolytic Degradation: Expose to UV light (200 Wh/m²) and sunlight (1.2 million lux hours).[2]

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating method, such as gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a PDA detector, to separate the parent drug from any degradation products.[2]

Caption: Experimental workflow for a forced degradation study of Tinidazole.

Acute oral toxicity studies are conducted to determine the median lethal dose (LD50) of a substance. The data presented in Table 4 would have been generated using a protocol similar to the one outlined below.

Methodology:

-

Animal Selection: Use a standardized strain of laboratory animals (e.g., Wistar rats or Swiss albino mice).

-

Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

-

Dosing: Administer Tinidazole orally (via gavage) in graded doses to several groups of animals. A control group receives the vehicle only.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., Probit analysis) to calculate the LD50 value.

Caption: General experimental workflow for an acute oral toxicity study.

Mechanism of Action

The antimicrobial activity of Tinidazole is dependent on its chemical reduction within the target organism.

Mechanism:

-

Tinidazole, an inactive prodrug, passively diffuses into anaerobic microorganisms (e.g., protozoa and bacteria).[11]

-

Inside the cell, the drug's nitro group is reduced by low-redox-potential electron transport proteins.[11]

-

This reduction process forms short-lived, cytotoxic reactive intermediates, such as nitro radical anions.

-

These reactive intermediates bind to and damage the organism's DNA, leading to strand breakage and cell death.[11]

Caption: Simplified signaling pathway for the mechanism of action of Tinidazole.

First-Aid and Emergency Procedures

In the event of exposure or accident, the following first-aid and emergency measures should be implemented.

Table 7: First-Aid Measures

| Exposure Route | Procedure | Reference |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | [4][12] |

| Skin Contact | Remove contaminated clothing. Wash affected area with plenty of soap and water. | [4][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention. | [4][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice. |[4][5] |

Table 8: Fire-Fighting Measures

| Parameter | Description | Reference |

|---|---|---|

| Flammability | May be combustible at high temperatures. | [4] |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. | [5][12] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |[13] |

References

- 1. Tinidazole CAS#: 19387-91-8 [m.chemicalbook.com]

- 2. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Tinidazole | 19387-91-8 [chemicalbook.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. sds.edqm.eu [sds.edqm.eu]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. Tinidazole 500mg [dailymed.nlm.nih.gov]

- 11. Tinidazole Monograph for Professionals - Drugs.com [drugs.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Tinidazole: MedlinePlus Drug Information [medlineplus.gov]

A Comprehensive Technical Guide to the Solubility of Tinidazole for Researchers and Drug Development Professionals

Introduction: Tinidazole (B1682380), a synthetic 5-nitroimidazole derivative, is a crucial antiprotozoal and antibacterial agent. Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility in various media, which governs its dissolution, absorption, and subsequent bioavailability. This technical guide offers an in-depth analysis of the solubility of tinidazole in a range of common laboratory solvents and aqueous solutions, providing researchers, scientists, and drug development professionals with essential data and standardized methodologies for their work.

Core Solubility Profile of Tinidazole

Tinidazole is characterized as a white or pale yellow crystalline powder.[1] Its solubility is a critical factor in formulation development and analytical method design. Generally, tinidazole is described as practically insoluble in water, sparingly soluble in methanol (B129727) and ethanol, and soluble in acetone (B3395972) and methylene (B1212753) chloride.[1][2][3][4]

Quantitative Solubility Data

To facilitate direct comparison and application in experimental design, the following table summarizes the quantitative solubility of tinidazole in various solvents.

| Solvent System | Solubility | Temperature | Reference |

| Organic Solvents | |||

| Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not Specified | [5] |

| N-Methyl-2-pyrrolidone (NMP) | Most Soluble* | 298.15 K | [6] |

| Acetone | Soluble | Not Specified | [1][2][3][4] |

| Acetonitrile | 100 µg/mL | Not Specified | [7][8] |

| Ethanol | ~0.2 mg/mL | Not Specified | [5] |

| Methanol | Sparingly Soluble | Not Specified | [1][2][3][4] |

| Methylene Chloride | Soluble | Not Specified | [1][2][4] |

| Diethyl Ether | Very Slightly Soluble | Not Specified | [3] |

| Aqueous Solutions | |||

| Water | Practically Insoluble | Not Specified | [1][2][3][4] |

| Water | 2.7 µg/mL | 37°C | [9] |

| DMF:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | Not Specified | [5] |

| Phosphate Buffer (pH 7.4) | 2.85 µg/mL | 37°C | [9] |

| 0.1 N HCl | Soluble | Not Specified | [10][11] |

| Citrate Buffer (pH 4.4) | Used as dissolution medium | 37°C | [12] |

| Phosphate Buffers (pH 1.48-11.55) | pH-dependent | 37°C | [13] |

*In a comparative study of fourteen mono-solvents at 298.15 K, the solubility of tinidazole was found to be highest in NMP, followed by DMAC, DMF, and acetone.[6]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are contingent on robust experimental design. The following protocols outline standard methodologies for determining the solubility of tinidazole.

Method 1: Shake-Flask Method for Equilibrium Solubility

This is a widely accepted method for determining the equilibrium solubility of a compound.[14]

Protocol:

-

Preparation: Add an excess amount of tinidazole powder to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes) followed by careful collection of the supernatant, or by filtration through a fine-pore membrane filter (e.g., 0.45 µm) that does not interact with the drug or solvent.[9]

-

Quantification: Dilute the clear, saturated supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of tinidazole in the diluted sample using a validated analytical technique such as:

-

UV-Visible Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) for tinidazole, which is approximately 310-317 nm in various solvents.[2][3][10][13]

-

High-Performance Liquid Chromatography (HPLC): This method offers higher specificity and is particularly useful for complex matrices.[9]

-

Method 2: Laser Monitoring Technique

For more dynamic and temperature-controlled solubility studies, a laser monitoring technique can be employed. This method involves detecting the point of dissolution or precipitation of the solid phase as the temperature of the solution is carefully controlled.[6]

Logical Workflow for Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of tinidazole.

Disclaimer: The information provided in this technical guide is intended for research and development purposes. It is essential to consult primary literature and conduct independent verification for critical applications. The solubility of tinidazole can be influenced by factors such as the purity of the compound and solvent, temperature, and pH.

References

- 1. drugfuture.com [drugfuture.com]

- 2. Tinidazole | 19387-91-8 [chemicalbook.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Tinidazole CAS#: 19387-91-8 [m.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Tinidazole 100 µg/mL in Acetonitrile | LGC Standards [lgcstandards.com]

- 9. rjtcsonline.com [rjtcsonline.com]

- 10. jpsbr.org [jpsbr.org]

- 11. ijhmp.com [ijhmp.com]

- 12. ijrpc.com [ijrpc.com]

- 13. Bot Verification [ajouronline.com]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Introduction to Pharmaceutical Reference Standards

An In-depth Technical Guide to Tinidazole Primary and Secondary Reference Standards

In pharmaceutical analysis, reference standards are the cornerstone of quality, safety, and efficacy. They are highly characterized materials used to confirm the identity, purity, and potency of drug substances and products. Every analytical measurement, from routine quality control (QC) to complex stability studies, relies on the validity of the reference standard used.[1] The choice between using a primary or a secondary reference standard directly impacts the metrological traceability, cost, and regulatory standing of analytical results.

This guide provides a detailed technical examination of Tinidazole primary and secondary standards, outlining their distinct characteristics, qualification processes, and appropriate applications for researchers, scientists, and drug development professionals.

Defining Primary and Secondary Standards

The fundamental distinction between a primary and a secondary standard lies in its metrological origin and traceability.[1]

Primary Reference Standards

A primary reference standard is a substance designated or widely acknowledged as having the highest metrological qualities.[1] Its value is accepted without reference to other standards of the same substance.[1] These standards are established by official pharmacopeial bodies.[1][2][3]

-

Source: Officially recognized pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[2][3]

-

Purity: Of the highest possible purity, thoroughly characterized through a battery of tests to confirm structure and quantify all impurities.[4]

-

Traceability: Serves as the origin of traceability. Its value is not derived from comparison to another standard.[1]

-

Use: Primarily used for the initial qualification and periodic requalification of secondary standards and in cases of dispute.[2][5] Due to their high cost and limited availability, they are not intended for routine laboratory use.[2][6]

Secondary Reference Standards (Working Standards)

A secondary reference standard, often called a working standard, is a substance whose quality and purity are established through direct comparison with a primary reference standard.[2][3][7] These are typically prepared in-house or purchased from a commercial supplier.[4][7]

-

Source: High-purity bulk drug substance, either synthesized or procured from a reputable manufacturer.[4][5]

-

Purity: Must be of high purity, but its exact potency or purity value is assigned based on its comparison to the primary standard.

-

Traceability: Its critical attribute is its documented, unbroken chain of comparison to a specific lot of a primary standard.[1][2]

-

Use: Intended for routine use in analytical testing, such as quality control assays, identification tests, system suitability checks, and stability studies.[1]

Comparative Summary: Primary vs. Secondary Standards

The key differences are summarized in the table below for easy comparison.

| Characteristic | Primary Reference Standard | Secondary Reference Standard (Working Standard) |

| Source | Official pharmacopeias (e.g., USP, EP, BP).[2][3] | High-purity bulk material, prepared in-house or from a commercial supplier.[7][8] |

| Purity | Highest metrological quality; purity determined by direct characterization. | High purity, with potency/purity value assigned relative to the primary standard.[1] |

| Traceability | The origin of metrological traceability. | Traceability must be established and documented against a primary standard.[1][2] |

| Certification | Supplied with a comprehensive certificate from the pharmacopeial body.[2] | Requires in-house qualification and documentation, or a certificate from a CRM provider.[9] |

| Intended Use | Qualification of secondary standards; calibration of methods; legal and dispute resolution.[1][2] | Routine QC testing, assays, identification, system suitability, and stability studies.[1][6] |

| Cost & Availability | Very expensive with limited availability.[2][3][6] | Cost-effective and available in larger quantities for routine analysis.[6] |

Qualification of a Tinidazole Secondary Standard

The qualification process is a formal, documented procedure to confirm that a candidate batch of Tinidazole is equivalent in its specified properties to the official primary standard.[10] This process establishes its suitability for use and its traceability.[1][5]

The logical workflow for qualifying a secondary standard is visualized below.

References

- 1. gmpinsiders.com [gmpinsiders.com]

- 2. Primary and Secondary standards in Pharmaceutical Industry? Don’t let your guard down! - RC REDOL [rcredol.pt]

- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 4. pharmtech.com [pharmtech.com]

- 5. edqm.eu [edqm.eu]

- 6. Primary and Secondary Standards in Pharmaceutical Analysis [pharmamachinecn.com]

- 7. gmpsop.com [gmpsop.com]

- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 9. labomersa.com [labomersa.com]

- 10. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Chemical Structure and Properties of Tinidazole

Introduction

Tinidazole (B1682380) is a second-generation 5-nitroimidazole antimicrobial agent with potent activity against protozoa and anaerobic bacteria.[1][2] A synthetic derivative of imidazole (B134444), it is structurally related to metronidazole (B1676534) but exhibits an extended half-life, allowing for shorter treatment regimens.[3][4] Tinidazole functions as a prodrug that requires reductive activation within susceptible microorganisms to exert its cytotoxic effects.[3][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for Tinidazole, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Tinidazole is chemically described as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole.[6][7] Its structure consists of a nitro-substituted imidazole ring, which is crucial for its antimicrobial activity.[6][8]

| Identifier | Value |

| IUPAC Name | 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole[6] |

| Molecular Formula | C₈H₁₃N₃O₄S[6] |

| CAS Number | 19387-91-8[6] |

| Canonical SMILES | CCS(=O)(=O)CCN1C(=NC=C1N(=O)=O)C[9] |

| InChI | InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3[10][11] |

| InChIKey | HJLSLZFTEKNLFI-UHFFFAOYSA-N[10][11] |

Physicochemical Properties

Tinidazole is a white or pale yellow crystalline powder.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 247.27 g/mol [4][6] |

| Melting Point | 118-120 °C[8] |

| Boiling Point (Predicted) | 528.4 ± 30.0 °C[8][12] |

| pKa (Predicted) | 2.30 ± 0.34[8] |

| LogP | -0.4[6] |

| Water Solubility | Practically insoluble[4][8][12] |

| Other Solubilities | Soluble in acetone (B3395972) and methylene (B1212753) chloride; sparingly soluble in methanol (B129727).[4][8][12] |

Pharmacology

3.1 Mechanism of Action

Tinidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic pathogens.[6][13] Its mechanism involves intracellular reduction of its nitro group by low-redox-potential electron transport proteins, such as ferredoxin, which are present in susceptible organisms.[3][6] This reduction generates a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.[5][13] These reactive species are believed to be responsible for the drug's therapeutic effects by inducing damage to DNA and other critical macromolecules, ultimately leading to microbial cell death.[6][13][14] The damage to DNA includes strand breaks and loss of helical structure, which inhibits nucleic acid synthesis and repair.[13][14][15]

3.2 Metabolism